Lovastatin Sodium
Overview
Description
Lovastatin is a lipid-lowering medication that is part of the statin drug class. It is used to treat and prevent coronary heart disease, hypercholesterolemia, and in adolescent patients with heterozygous familial hypercholesterolemia . Lovastatin is a cholesterol-lowering agent first isolated from a strain of Aspergillus terreus . It has been FDA-approved to treat and prevent coronary heart disease, hypercholesterolemia, and adolescent patients with heterozygous familial hypercholesterolemia .
Synthesis Analysis
Lovastatin is formed from dihydromonacolin L (DML), which is synthesized by lovastatin nonaketide synthase (LovB), with the assistance of a separate trans-acting enoyl reductase (LovC). A full DML synthesis comprises 8 polyketide synthetic cycles with about 35 steps .Molecular Structure Analysis
The molecular formula of Lovastatin is C24H36O5 . Lovastatin is a fatty acid ester that is mevastatin carrying an additional methyl group on the carbobicyclic skeleton .Chemical Reactions Analysis
Lovastatin showed melting point at 445 K and thermal stability up to 535 K . It presented morphological polymorphism, which in the drug has the same unit cell, but with different crystal habits .Physical And Chemical Properties Analysis
Lovastatin has a 30% bioavailability with an extensive first-pass effect; less than 5% reaches the systemic circulation . When administered without food, its bioavailability is reduced by 50% . It has a half-life of 1.1 to 1.7 hours and greater than 95% protein binding .Scientific Research Applications
1. Formulation Development
Lovastatin has been utilized in the development of oral disintegrating thin films (ODTs). A study by Pragathi, Vishnu, and Abbulu (2018) formulated lovastatin ODTs using solvent casting methods, aiming to enhance patient compliance. The formulation showed promising results with enhanced drug release and stability, indicating potential for commercial viability in reducing heart problems (Pragathi, Vishnu, & Abbulu, 2018).
2. Biomedical Sensing
A molecularly imprinted quartz crystal microbalance (QCM) nanosensor for selective determination of lovastatin in red yeast rice was developed by Eren, Atar, Yola, & Karimi-Maleh (2015). This study highlights the application of lovastatin in developing sensitive and specific biomedical sensors, with the potential for use in various analytical and diagnostic applications (Eren, Atar, Yola, & Karimi-Maleh, 2015).
3. Lovastatin Production and Optimization
Research by Dikshit & Tallapragada (2016) focused on optimizing lovastatin production using Monascus sanguineus under solid-state fermentation. The study also explored the spectrometric characterization of lovastatin, adding valuable information to the understanding of its production and molecular structure (Dikshit & Tallapragada, 2016).
4. Biochemical and Molecular Studies
Mulder et al. (2015) provided comprehensive insights into the genetic basis for lovastatin production, including the identification of key enzymes and genes involved. This research is crucial for understanding the molecular pathways and optimizing the production process of lovastatin (Mulder et al., 2015).
5. Drug Delivery Research
Research by Zhu, Pyda, & Cebe (2017) explored the incorporation of lovastatin in electrospun fibers of poly(l-lactic acid) for drug delivery. This study demonstrates the potential of lovastatin in novel drug delivery systems, particularly in enhancing the release profiles and bioavailability of drugs (Zhu, Pyda, & Cebe, 2017).
Safety And Hazards
Future Directions
Statins are widely used and have been proven to be effective in the prevention of atherosclerotic vascular disease events . The clear evidence of the benefit of statin use coupled with very minimal side effects or long term effects has resulted in this class becoming one of the most widely prescribed medications in North America . The risks of other unfavorable effects such as the slightly increased risk of new-onset diabetes and potentially increased risk of haemorrhagic stroke are much smaller than the cardiovascular benefits with the use of statins .
properties
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/q;+1/p-1/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZBFUBRYYVRQJ-AXHZAXLDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lovastatin Sodium | |
CAS RN |
75225-50-2 | |
Record name | Lovastatin sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075225502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LOVASTATIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK08RY63S3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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